molecular formula C25H23N3O4 B602170 Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 147404-76-0

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B602170
CAS No.: 147404-76-0
M. Wt: 429.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS: 147404-76-0) is a critical impurity identified in the synthesis of Azilsartan, a nonpeptide angiotensin II receptor blocker (ARB) used to treat hypertension. Structurally, it features a carbamoyl group (-CONH₂) at the 2'-position of the biphenyl moiety, a methyl ester at the 7-position of the benzimidazole core, and an ethoxy group at the 2-position (Fig. 1). Its molecular formula is C₂₅H₂₃N₃O₄, with a molecular weight of 429.48 g/mol .

Properties

IUPAC Name

methyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-3-32-25-27-21-10-6-9-20(24(30)31-2)22(21)28(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)29/h4-14H,3,15H2,1-2H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNRUQRZSQWNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS Number: 147404-76-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C25H23N3O4
  • Molecular Weight : 429.48 g/mol
  • Solubility : Highly soluble in water and polar solvents
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzo[d]imidazole core, followed by the introduction of the biphenyl and carbamoyl groups. Various methodologies have been employed, including microwave-assisted synthesis and conventional heating techniques to optimize yields and purity levels over 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : Exhibited significant growth inhibition with an IC50 ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : Showed an IC50 between 4.98 and 14.65 μM .

The compound's mechanism appears to involve apoptosis induction, as evidenced by enhanced caspase-3 activity and morphological changes in treated cells. Additionally, cell cycle analysis indicated that it could arrest cells in the G2/M phase at concentrations as low as 2.5 μM .

Microtubule Destabilization

The compound has also been identified as a microtubule-destabilizing agent. In vitro studies demonstrated that it inhibited microtubule assembly effectively at concentrations around 20 μM, suggesting a potential role in disrupting mitotic processes in cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound allows for multiple interactions with biological targets:

ComponentRole
Benzo[d]imidazoleCore structure associated with various biological activities including anticancer effects
Carbamoyl groupEnhances solubility and bioavailability
Ethoxy moietyMay influence pharmacokinetics and receptor interactions

Case Studies

  • In Vitro Studies : A study conducted on MDA-MB-231 cells reported that treatment with the compound led to significant apoptosis, confirmed by increased caspase activity and morphological assessments .
  • In Silico Modeling : Molecular docking studies suggested that the compound binds effectively to colchicine-binding sites on tubulin, indicating its potential as a chemotherapeutic agent targeting microtubules .
  • Comparative Analysis : When compared to other benzo[d]imidazole derivatives, this compound exhibited superior selectivity for cancer cells over non-cancerous cell lines, reinforcing its therapeutic potential .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. A notable study evaluated various benzimidazole derivatives for their antiproliferative effects against different cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition of cell proliferation, with IC50 values suggesting effective cytotoxicity against the MDA-MB-231 breast cancer cell line .

The structure of this compound allows it to interact with cellular mechanisms involved in cancer progression. For instance, compounds with similar structures have been reported to induce apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors .

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity. Research has demonstrated that certain derivatives exhibit moderate efficacy against fungal strains such as Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values indicate that modifications in the chemical structure can enhance antifungal potency .

Case Studies and Research Findings

The following table summarizes key findings from recent research on this compound and related compounds:

Study ReferenceBiological ActivityCell Line / OrganismKey Findings
AnticancerMDA-MB-231IC50 = 16.38 μM for compound 2g; significant inhibition observed.
AntifungalCandida albicans, Aspergillus nigerModerate activity with MIC values ranging from 64 to 512 μg/mL.
Mechanistic StudyN/AInduces apoptosis via mitochondrial pathways; enhances membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs primarily differ in substituents at three key positions:

Biphenyl 2'-position: Carbamoyl (-CONH₂) vs. tetrazole, cyano (-CN), or oxadiazolone.

Benzimidazole 7-position : Methyl ester (-COOCH₃) vs. carboxylic acid (-COOH) or ethyl ester (-COOCH₂CH₃).

Benzimidazole 2-position : Ethoxy (-OCH₂CH₃) group is conserved in most analogs.

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name 2'-Position Group 7-Position Group Molecular Formula Molecular Weight (g/mol) CAS Number
Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate Carbamoyl (-CONH₂) Methyl ester C₂₅H₂₃N₃O₄ 429.48 147404-76-0
Candesartan (1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid) Tetrazole Carboxylic acid C₂₄H₂₀N₆O₃ 440.16 139481-59-7
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate Cyano (-CN) Ethyl ester C₂₆H₂₃N₃O₃ 425.48 139481-41-7
CV-11974 (Active metabolite of TCV-116) Tetrazole Carboxylic acid C₂₄H₂₀N₆O₃ 440.45 139481-59-7
Methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzimidazole-7-carboxylate Oxadiazolone Methyl ester C₂₆H₂₂N₄O₅ 470.47 147403-52-9
Pharmacological and Metabolic Differences
  • Receptor Binding :
    • Candesartan and CV-11974 exhibit potent angiotensin II receptor antagonism due to the tetrazole group, a bioisostere for carboxylic acid, which enhances hydrogen bonding to the AT₁ receptor .
    • The carbamoyl group in the target compound lacks the acidic proton required for strong receptor interaction, rendering it pharmacologically inactive unless metabolized to a carboxylic acid .
  • Prodrug Activation :
    • TCV-116 (CAS: 139481-58-6), an ethyl ester prodrug of CV-11974, requires enzymatic hydrolysis in vivo to release the active carboxylic acid form .
    • The methyl ester in the target compound may similarly act as a prodrug, though its metabolic pathway in Azilsartan synthesis remains unconfirmed .

Table 2: Pharmacokinetic and Toxicological Data

Compound Bioactivity (AT₁ IC₅₀) Prodrug Conversion Key Metabolite Genotoxic Risk
Candesartan 0.1 nM No N/A Low
CV-11974 0.0027 mg/kg (ED₅₀) Yes (from TCV-116) N/A Low
Azilsartan Impurity A Inactive Potential Carboxylic acid High
Ethyl Cyano Analog (CAS 139481-41-7) Undetermined Likely Carboxylic acid Moderate

Preparation Methods

Condensation with Carboxylic Acid Derivatives

A common approach involves reacting o-phenylenediamine with a carboxylic acid or ester under acidic conditions. To introduce the 7-methyl carboxylate group, methyl 3,4-diaminobenzoate serves as the starting material. Condensation with triethyl orthoacetate (for the 2-ethoxy group) in hydrochloric acid yields 2-ethoxy-7-methoxycarbonyl-1H-benzimidazole. Alternatively, formic acid or acetic acid can initiate cyclization, but ethoxy-specific reagents like ethyl orthoacetate are preferred for regioselectivity.

Example Protocol :

  • Reactants : Methyl 3,4-diaminobenzoate (1 eq), triethyl orthoacetate (1.2 eq).

  • Conditions : Reflux in 4 M HCl for 6 hours.

  • Workup : Neutralization with NH₃, extraction with ethyl acetate, and recrystallization from ethanol.

  • Yield : ~65–75%.

Functionalization at the 1-Position: Biphenylmethyl Group Introduction

The 1-position of benzimidazole is alkylated with a biphenylmethyl halide. This step requires deprotonation of the benzimidazole NH using a strong base, followed by nucleophilic substitution.

Synthesis of 4-(Bromomethyl)-2'-carbamoylbiphenyl

The biphenyl precursor is prepared via Suzuki-Miyaura coupling:

  • Reactants : 4-Bromobenzyl bromide (1 eq), 2-carbamoylphenylboronic acid (1.1 eq).

  • Catalyst : Pd(PPh₃)₄ (0.05 eq).

  • Conditions : K₂CO₃ (2 eq) in dioxane/water (4:1) at 80°C for 12 hours.

  • Yield : ~70–80%.

Alkylation of Benzimidazole

  • Reactants : 2-Ethoxy-7-methoxycarbonyl-1H-benzimidazole (1 eq), 4-(bromomethyl)-2'-carbamoylbiphenyl (1.2 eq).

  • Base : K₂CO₃ (3 eq) or NaH (1.5 eq).

  • Solvent : DMF or DMSO at 60–80°C for 8–12 hours.

  • Workup : Precipitation in ice-water, filtration, and chromatography (silica gel, ethyl acetate/hexane).

  • Yield : ~50–60%.

Optimization of the Ethoxy Group

The 2-ethoxy group is introduced either during benzimidazole cyclization or via post-synthetic modification.

Late-Stage Alkylation

If the benzimidazole core lacks the ethoxy group, treatment with iodoethane and NaH in THF at 0°C can introduce it. However, this method risks N-alkylation at other positions.

Carbamoyl Group Installation

The 2'-carbamoyl group on the biphenyl moiety is typically introduced via:

Nitrile Hydrolysis

  • Reactants : 2'-Cyano-biphenyl derivative.

  • Conditions : H₂SO₄ (conc.)/H₂O (1:1) at 100°C for 4 hours.

  • Workup : Neutralization with NaHCO₃, extraction with DCM.

  • Yield : ~85%.

Coupling Reactions

Urea or carbodiimide-mediated coupling of 2'-aminobiphenyl with activated carboxylic acids (e.g., CDI or HATU).

Purification and Crystallization

Final purification often involves recrystallization or chromatography:

  • Solvent Systems : Ethyl acetate/hexane (1:3) for chromatography.

  • Crystallization : Methanol/water (7:3) yields needle-like crystals.

  • Purity : >98% by HPLC.

Key Challenges and Solutions

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., LDA) minimizes N3-alkylation.

  • Carbamoyl Hydrolysis : Mild acidic conditions (pH 4–5) prevent degradation.

  • Byproduct Formation : Impurities like N-oxide derivatives are removed via carbon treatment.

Comparative Analysis of Methods

Step Method A (Direct Cyclization)Method B (Post-Functionalization)
Benzimidazole Core Higher yield (75%)Lower yield (60%)
Ethoxy Introduction RegioselectiveRisk of side reactions
Purity >98%~90%

Q & A

Q. Basic

  • Purity Analysis :
    • HPLC-UV (C18 column, acetonitrile/water gradient) quantifies impurities <0.1% .
    • Mass spectrometry confirms molecular ion peaks (e.g., m/z 425.1739 for [M+H]⁺) .
  • Stability Studies :
    • Forced degradation (acid/alkaline hydrolysis, oxidative stress) identifies labile sites. The methyl ester is prone to hydrolysis at pH >8, necessitating buffered formulations .

What computational approaches predict the compound’s binding affinity to angiotensin II type 1 (AT1) receptors?

Q. Advanced

  • Molecular docking (AutoDock Vina) models interactions between the biphenyl-carbamoyl moiety and AT1 receptor residues (e.g., Lys199, His256) .
  • MD simulations (AMBER force field) assess stability of receptor-ligand complexes over 100 ns, with RMSD <2 Å indicating stable binding .
  • QSAR models correlate substituent electronegativity (e.g., carbamoyl vs. tetrazole) with IC₅₀ values from in vitro assays .

How do metabolic studies inform the prodrug activation pathway?

Q. Advanced

  • In vitro hepatocyte assays (human liver microsomes) reveal esterase-mediated hydrolysis of the methyl ester to the active carboxylic acid .
  • LC-MS/MS metabolite profiling identifies major Phase I metabolites (e.g., hydroxylation at the biphenyl ring) and Phase II conjugates (glucuronidation) .
  • CYP inhibition assays confirm minimal interaction with CYP3A4/2D6, reducing drug-drug interaction risks .

What formulation challenges arise from the compound’s physicochemical properties?

Q. Advanced

  • Low aqueous solubility (LogP ~3.5) necessitates lipid-based nanoemulsions or solid dispersions with poloxamers .
  • pH-dependent degradation (e.g., ester hydrolysis at intestinal pH) requires enteric coating for oral delivery .
  • Excipient compatibility : Lactose accelerates Maillard reactions with the primary amine; use mannitol or starch instead .

How are structural analogs with modified substituents screened for improved efficacy?

Q. Advanced

  • Parallel synthesis generates analogs (e.g., replacing carbamoyl with tetrazole or sulfonamide groups) .
  • High-throughput screening (384-well plates) measures AT1 receptor antagonism (IC₅₀) and off-target effects (e.g., PPAR-γ modulation) .
  • Free-energy perturbation (FEP) calculations prioritize analogs with predicted ΔΔG < -2 kcal/mol for synthesis .

What orthogonal analytical methods validate batch-to-batch consistency?

Q. Basic

  • HPLC-DAD (diode array detection) ensures consistent retention times and UV spectra.
  • 1H/13C NMR confirms absence of regioisomers (e.g., misalkylation at imidazole N1 vs. N3) .
  • Elemental analysis (C, H, N) validates stoichiometry within ±0.4% theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.